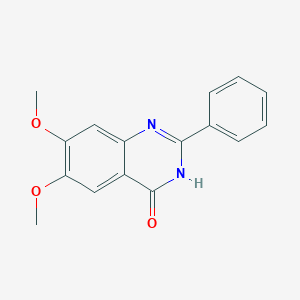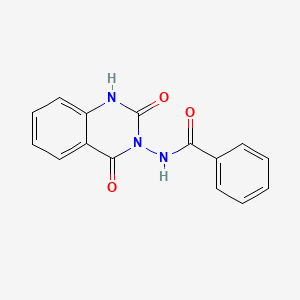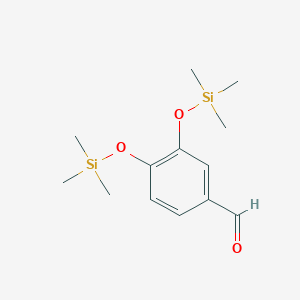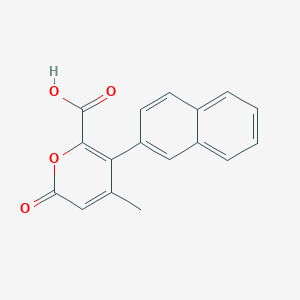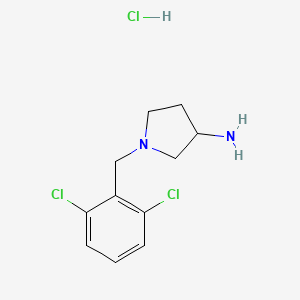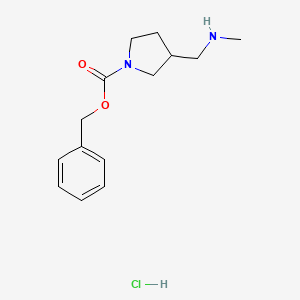![molecular formula C17H16N2O2 B11842152 2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one CAS No. 63660-82-2](/img/structure/B11842152.png)
2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenethyl)quinazolin-4(1H)-one typically involves multiple steps. One common method starts with the chlorination of commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline . This intermediate undergoes nucleophilic substitution with 4-methoxyphenethylamine to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 2-(4-Methoxyphenethyl)quinazolin-4(1H)-one are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques like recrystallization and chromatography to ensure product purity.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce any double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the quinazoline ring .
科学的研究の応用
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential in biological assays for its antimicrobial and antitumor activities.
作用機序
The mechanism of action of 2-(4-Methoxyphenethyl)quinazolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote tumor growth and proliferation . Additionally, it may interact with other molecular targets, such as DNA and proteins, to exert its biological effects .
類似化合物との比較
Similar Compounds
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer treatment.
Erlotinib: Another EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor with broader activity against various mutations.
Uniqueness
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other quinazoline derivatives. Its methoxyphenethyl group provides additional binding interactions, potentially leading to higher specificity and potency in its biological activities .
特性
CAS番号 |
63660-82-2 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC名 |
2-[2-(4-methoxyphenyl)ethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O2/c1-21-13-9-6-12(7-10-13)8-11-16-18-15-5-3-2-4-14(15)17(20)19-16/h2-7,9-10H,8,11H2,1H3,(H,18,19,20) |
InChIキー |
RXFSVKIYSJUUAT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



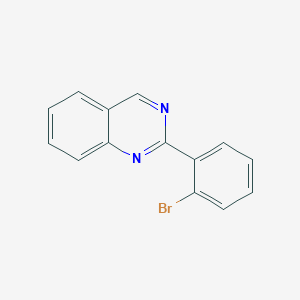
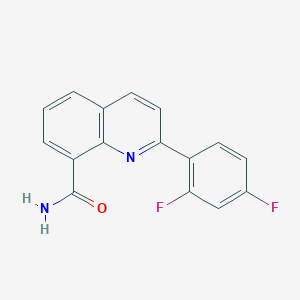

![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)
